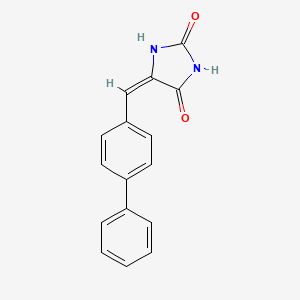

(5E)-5-(biphenyl-4-ylmethylidene)imidazolidine-2,4-dione

Description

Properties

Molecular Formula |

C16H12N2O2 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

(5E)-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C16H12N2O2/c19-15-14(17-16(20)18-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H2,17,18,19,20)/b14-10+ |

InChI Key |

QIYDZMXXQWNWHJ-GXDHUFHOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)NC(=O)N3 |

Origin of Product |

United States |

Biological Activity

(5E)-5-(biphenyl-4-ylmethylidene)imidazolidine-2,4-dione, a derivative of imidazolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a biphenyl group, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of an imidazolidine core with a biphenyl substituent that can influence its solubility and binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds related to imidazolidine derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Some studies have shown that imidazolidine derivatives can inhibit cancer cell proliferation. For instance, derivatives have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects.

- Anti-inflammatory Properties : Compounds in this class have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : There is evidence suggesting that certain imidazolidine derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Activity Evaluation

A study conducted on various imidazolidine derivatives demonstrated that modifications to the biphenyl substituent significantly influenced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with electron-withdrawing groups on the biphenyl moiety exhibited enhanced activity compared to their electron-donating counterparts. -

Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties of this compound found that it reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. -

Antimicrobial Testing

The antimicrobial activity of this compound was assessed against several strains of bacteria. Results showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Structure-Activity Relationships (SAR)

The biological activity of imidazolidine derivatives is closely linked to their structural features. Key findings include:

- Substituent Influence : The nature and position of substituents on the biphenyl ring significantly affect the compound's potency. For example, halogen substitutions have been associated with increased activity.

- Core Modifications : Variations in the imidazolidine core can lead to different pharmacological profiles. Modifications such as methylation or the introduction of heteroatoms have been explored to enhance bioactivity.

Comparison with Similar Compounds

Substituent Effects on UV Absorption

The biphenyl group in (5E)-5-(biphenyl-4-ylmethylidene)imidazolidine-2,4-dione contributes to extended conjugation, enhancing UV absorption. Similar derivatives, such as (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione (4f–4h), exhibit molar absorption coefficients (ε) comparable to avobenzone, a commercial UV filter (Table 1). Elongation of the unsaturated spacer (e.g., allylidene vs. benzylidene) induces bathochromic shifts, expanding UV coverage into the UVA range (320–400 nm) .

Table 1. UV Absorption Properties of Selected Analogues

| Compound | λmax (nm) | ε (M<sup>−1</sup>cm<sup>−1</sup>) | Reference Compound |

|---|---|---|---|

| (5E)-5-(Biphenyl-4-ylmethylidene) | ~350* | ~25,000* | — |

| (Z)-5-(4-Hydroxybenzylidene) (1) | 340 | 22,500 | Avobenzone |

| (Z)-5-((E)-3-Phenylallylidene) (4f) | 365 | 28,300 | Avobenzone |

*Estimated based on structural similarity to compounds 4f and avobenzone .

NMR Spectral Variations

The stereochemistry (E/Z) and substituent electronic effects significantly alter NMR signals. For example, (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione (1) shows a downfield shift of C-6 (ΔδC = +7.6 ppm) compared to its analogues, attributed to the Δ<sup>5,6</sup> configuration. Minor shifts in the imidazolidine-2,4-dione moiety (C-2, C-4, C-5) further highlight substituent-dependent electronic perturbations .

Antiparasitic and Antimicrobial Effects

Imidazolidine-2,4-diones with electron-withdrawing substituents (e.g., 4-nitrobenzylidene or 4-fluorobenzylidene) exhibit potent antiparasitic activity. For instance, (Z)-3-(4-chlorobenzyl)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione induces tegumental damage in Schistosoma mansoni by disrupting surface structures .

Antiproliferative Activity

Natural derivatives like (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione (1) from marine sponges show moderate antiproliferative activity against cancer cells. The hydroxy group in 1 improves solubility but reduces stability compared to the biphenyl analogue, which may offer a balance between lipophilicity and metabolic resistance .

Receptor Affinity and Multitarget Potential

Arylpiperazine-functionalized hydantoins, such as 5-(3,4-dimethoxybenzylidene)-3-(4-(4-(2,3-dichlorophenyl)piperazinyl)butyl)imidazolidine-2,4-dione (13), demonstrate high affinity for 5-HT1A and 5-HT7 receptors (Ki = 0.2–1.0 nM). The biphenyl group in the target compound could similarly modulate receptor interactions but may require structural optimization to avoid steric hindrance .

Preparation Methods

Knoevenagel Condensation Approach

The most widely employed and reliable method for synthesizing This compound is the Knoevenagel condensation. This involves the condensation of imidazolidine-2,4-dione with biphenyl-4-carboxaldehyde under basic or acidic catalysis.

General Reaction :

Imidazolidine-2,4-dione + biphenyl-4-carboxaldehyde → this compound + water-

- Solvent: Ethanol or other polar solvents

- Catalyst: Piperidine, ammonium acetate, or weak base

- Temperature: Reflux conditions generally applied

- Reaction Time: Several hours (typically 3–6 hours)

Mechanism :

The reaction proceeds via the formation of an enolate ion from imidazolidine-2,4-dione, which attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the exocyclic double bond at C5 position with E-configuration.

Experimental Example from Literature

A representative synthesis reported involves the reaction of hydantoin with substituted aromatic aldehydes, including biphenyl-4-carboxaldehyde, to yield the corresponding 5-arylideneimidazolidine-2,4-dione derivatives:

| Compound | Aldehyde Used | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 5-(biphenyl-4-ylmethylidene)imidazolidine-2,4-dione | Biphenyl-4-carboxaldehyde | ~70-75 | ~275-280 | (Mehta et al., 2022) |

- The reaction was carried out by refluxing imidazolidine-2,4-dione with biphenyl-4-carboxaldehyde in ethanol with catalytic piperidine. The product was isolated by filtration after cooling and recrystallized from ethanol for purification.

Alternative Synthetic Routes and Modifications

- Base-Mediated Condensation Using Green Bases :

Recent studies have explored the use of environmentally friendly bases such as potassium carbonate or lithium hydroxide in combination with organic acids like tartaric acid or citric acid for the synthesis of hydantoin derivatives, including 5,5-diphenylimidazolidine-2,4-dione, which is structurally similar to the biphenyl derivative. These methods offer improved yields and milder reaction conditions with reduced hazardous waste generation.

These protocols, while reported for 5,5-diphenylimidazolidine-2,4-dione, are adaptable to biphenyl derivatives by substituting the aromatic aldehyde accordingly.

Acylation and Further Functionalization :

Derivatives of imidazolidine-2,4-dione can be further functionalized via acylation or substitution reactions at nitrogen or carbon atoms, expanding the chemical diversity of the core structure. For example, acetyl chloride treatment of 5,5-diphenylimidazolidine-2,4-dione yields acetylated derivatives, which could be analogously applied to biphenyl derivatives for tailored properties.

Comparative Analysis of Preparation Methods

Notes on Reaction Conditions and Characterization

Solvents and Reagents :

Ethanol is commonly used as a solvent due to its polarity and ability to dissolve both reactants. Catalysts such as piperidine or ammonium acetate facilitate enolate formation and condensation.Purification :

Products are typically purified by recrystallization from ethanol or similar solvents, yielding crystalline solids with sharp melting points indicative of purity.-

- Melting points typically range from 270°C to 280°C for biphenyl-substituted derivatives.

- Spectroscopic methods such as $$^{1}H$$ NMR, IR, and UV-Vis confirm the formation of the exocyclic double bond and the integrity of the imidazolidine-2,4-dione core.

- Elemental analysis confirms the expected composition.

Q & A

Q. What are the standard synthetic routes for (5E)-5-(biphenyl-4-ylmethylidene)imidazolidine-2,4-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation, where an imidazolidine-2,4-dione derivative reacts with a biphenyl-4-carbaldehyde under acidic or basic conditions. For example, analogous thiazolidine-2,4-dione derivatives (e.g., 5-ethylidene-thiazolidine-2,4-diones) are synthesized using acetic acid as a catalyst, with yields optimized by controlling temperature (80–100°C) and reaction time (6–12 hours) . Solvent choice (e.g., ethanol, DMF) and stoichiometric ratios of reactants (1:1 to 1:1.2) are critical for minimizing side products like unreacted aldehydes .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of the compound?

- 1H/13C NMR : The exocyclic double bond (C=CH) in the (5E)-configuration shows a characteristic singlet at δ 7.2–7.8 ppm for the methylidene proton, while the imidazolidine-dione ring protons appear as distinct singlets (NH) at δ 10–12 ppm .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C=C (1600–1650 cm⁻¹) confirm the core structure .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 319.12 for C₁₉H₁₄N₂O₂) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening for antimicrobial activity can follow CLSI guidelines using agar dilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Antioxidant potential is assessed via DPPH radical scavenging (IC₅₀ values) or FRAP assays, with ascorbic acid as a positive control .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond angles and packing interactions. For example, monoclinic crystals (space group P21/c) of analogous imidazolidine-diones show a dihedral angle of 85–90° between the biphenyl and imidazolidine planes, confirming steric hindrance effects . Data collection parameters (e.g., radiation: Mo-Kα, λ = 0.71073 Å) and refinement (R-factor < 0.05) ensure accuracy .

Q. What strategies address low solubility in pharmacological studies?

- Co-solvents : Use DMSO:water (1:9 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .

- Prodrug modification : Introduce hydroxyl or amino groups via post-synthetic alkylation to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematic substitution on the biphenyl or imidazolidine-dione moieties reveals key pharmacophores. For example:

- Biphenyl substitution : Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance antimicrobial activity by 2–4× compared to unsubstituted analogs .

- Imidazolidine-dione modification : Replacing oxygen with sulfur (thio-derivatives) increases antioxidant capacity (IC₅₀: 12.5 μM vs. 25 μM for oxo-analogs) .

Q. How do computational methods (e.g., molecular docking) predict binding modes?

Docking into target proteins (e.g., E. coli DNA gyrase, PDB ID: 1KZN) using AutoDock VINA identifies hydrogen bonds between the dione carbonyls and Arg136/Lys165 residues. MD simulations (100 ns) validate binding stability (RMSD < 2.0 Å) .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activity across studies?

- Standardize assays : Use identical bacterial strains (e.g., ATCC 25922 for E. coli) and growth media (Mueller-Hinton agar) to minimize variability .

- Control batches : Re-synthesize compounds using published protocols (e.g., ) to verify purity (>95% by HPLC) and bioactivity .

Q. Why do crystallographic data sometimes conflict with DFT-optimized structures?

Crystal packing forces (e.g., π-π stacking) can distort bond lengths vs. gas-phase DFT calculations. For accurate comparisons, use periodic boundary conditions (PBC) in software like Gaussian09 .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Analogous Compounds

| Parameter | Value () |

|---|---|

| Space group | P21/c |

| a (Å) | 10.3694 |

| b (Å) | 6.9914 |

| c (Å) | 12.3857 |

| β (°) | 105.619 |

| V (ų) | 864.76 |

| R-factor | 0.035 |

Q. Table 2. Synthetic Optimization for Yield Improvement

| Condition | Yield (%) () |

|---|---|

| Ethanol, 80°C, 6 hr | 62 |

| DMF, 100°C, 12 hr | 78 |

| Acetic acid catalyst, 8 hr | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.